Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-4-carboxylate derivative featuring a trifluoromethyl group at the 5-position and an isoquinolin-5-yl substituent at the 1-position. The isoquinoline moiety is a bicyclic aromatic system, which distinguishes it from simpler aryl or heteroaryl substituents in related compounds.
Properties
Molecular Formula |
C16H12F3N3O2 |
|---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
ethyl 1-isoquinolin-5-yl-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H12F3N3O2/c1-2-24-15(23)12-9-21-22(14(12)16(17,18)19)13-5-3-4-10-8-20-7-6-11(10)13/h3-9H,2H2,1H3 |
InChI Key |
QUVXHQMIPQEIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC3=C2C=CN=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Isoquinoline Group: The isoquinoline moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their distinguishing features:
Key Observations :
- Isoquinoline vs.
- Halogenated Derivatives : Bromo- and fluoro-substituted analogs (e.g., ) exhibit enhanced electronic effects, which may influence reactivity or binding affinity.
- Heteroaromatic vs. Saturated Systems: The tetrahydroisoquinoline analog () introduces a saturated bicyclic amine, altering hydrogen-bonding capacity compared to the aromatic isoquinoline variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
